N-(3,4-dimethylphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide
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Description
N-(3,4-dimethylphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, also known as DTG, is a synthetic compound that belongs to the diazepane family. DTG has been widely studied in scientific research for its potential use in the treatment of various diseases, including neurological disorders and cancer.
Scientific Research Applications
Anticancer Research
Researchers have synthesized and evaluated novel derivatives, including similar structures to N-(3,4-dimethylphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, for their anticancer activities. A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives were designed and tested against B-cell leukemic cell lines. Carboxamide moiety containing derivatives showed promising activity, highlighting the potential of these compounds in anticancer research (Teimoori et al., 2011).
Polymerization Catalysts
The compound's structural motifs have been explored in the synthesis of novel polymerization catalysts. Studies on nickel(II) and palladium(II) diimine complexes bearing similar aniline moieties have demonstrated their effectiveness in olefin polymerization. These findings open pathways for developing new catalysts for polymer manufacturing, enhancing the diversity and properties of polymeric materials (Schmid et al., 2001).
Luminescence Sensing
Lanthanide-based metal-organic frameworks (MOFs) incorporating dimethylphenyl imidazole dicarboxylate units, closely related to the compound of interest, have shown selective sensitivity to benzaldehyde derivatives. These novel MOFs exhibit characteristic luminescence, making them potential candidates for fluorescence sensors in detecting specific chemicals (Shi et al., 2015).
Synthesis of Amidines
The utility of indazole-based N-heterocyclic carbenes, related to the chemical structure of N-(3,4-dimethylphenyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide, has been demonstrated in the synthesis of amidines from thiolactams of pyrrolobenzodiazepines. This metal-free approach offers a novel pathway for creating amidines, expanding the toolkit for organic synthesis and drug development (Lindner & Schmidt, 2008).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-14-4-5-16(12-15(14)2)19-18(22)21-8-3-7-20(9-10-21)17-6-11-23-13-17/h4-5,12,17H,3,6-11,13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUBQTMDEFEDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
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